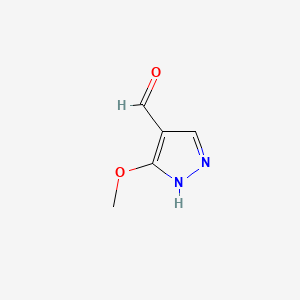

3-Methoxy-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methoxy-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C5H6N2O . It has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da .

Synthesis Analysis

The synthesis of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been reported in several studies . For instance, one study describes the synthesis of this compound via the Vilsmeier-Haack reaction . Another study reports the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of “3-Methoxy-1H-pyrazole-4-carbaldehyde” has been thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .Chemical Reactions Analysis

The chemical reactions involving “3-Methoxy-1H-pyrazole-4-carbaldehyde” have been studied. For example, it has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methoxy-1H-pyrazole-4-carbaldehyde” include a density of 1.238±0.06 g/cm3 (Predicted), a melting point of 107-108.5°C, a boiling point of 295.9±20.0 °C (Predicted), a flash point of 137.2°C, and a refractive index of 1.598 .科学的研究の応用

Synthesis of Quinolinyl Chalcones : A study by Prasath et al. (2015) demonstrated the synthesis of quinolinyl chalcones containing a pyrazole group, showing promising anti-microbial properties and moderate anti-oxidant activity (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Antimicrobial and Antioxidant Activities : Gurunanjappa et al. (2017) synthesized derivatives of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, which exhibited good in vitro antimicrobial activities and strong free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Triazole Conjugated Pyrazole Chalcones : Rupireddy, Chittireddy, and Dongamanti (2019) focused on synthesizing triazole conjugated pyrazole chalcones, highlighting the versatility of pyrazole-4-carbaldehyde in the synthesis of complex organic compounds (Rupireddy, Chittireddy, & Dongamanti, 2019).

Antioxidant and Anti-Inflammatory Activity : Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities, showing significant results (Sudha, Subbaiah, & Mahalakshmi, 2021).

5α-Reductase and Aromatase Inhibitors : El-Naggar et al. (2020) used pyrazole-4-carbaldehyde as a starting material to synthesize inhibitors of 5α-reductase and aromatase, demonstrating the compound's potential in the development of new pharmaceutical agents (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).

Chitosan Schiff Bases with Antimicrobial Activity : Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including 1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating antimicrobial activity against various bacterial and fungal strains (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

作用機序

The mechanism of action of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been explored in some studies. For instance, molecular docking studies have been conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methoxy-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCWQGXDMIFQHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1H-pyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)